molecular formula C11H10ClNO2 B13020200 2-Amino-1-naphthoic acid hydrochloride

2-Amino-1-naphthoic acid hydrochloride

Cat. No.: B13020200
M. Wt: 223.65 g/mol
InChI Key: QPIWUDLLFSQVHM-UHFFFAOYSA-N
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Description

2-Amino-1-naphthoic acid hydrochloride is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a carboxylic acid group on the naphthalene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-naphthoic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent hydrolysis. One common method involves the following steps:

    Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitronaphthalene.

    Reduction: The nitro group in 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, resulting in 2-amino-1-naphthalene.

    Hydrolysis: The amino group is then converted to the carboxylic acid group through hydrolysis, yielding 2-Amino-1-naphthoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-naphthoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.

Major Products

    Oxidation: Naphthoquinones

    Reduction: 2-Amino-1-naphthol

    Substitution: Azo dyes

Scientific Research Applications

2-Amino-1-naphthoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-naphthoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-naphthoic acid
  • 1-Amino-2-naphthol hydrochloride
  • 3-Amino-2-naphthoic acid

Uniqueness

2-Amino-1-naphthoic acid hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its combination of an amino group and a carboxylic acid group allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-aminonaphthalene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6H,12H2,(H,13,14);1H

InChI Key

QPIWUDLLFSQVHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N.Cl

Origin of Product

United States

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